molecular formula C8H6ClIN2 B1490003 6-Chloro-3-iodo-2-methylimidazo[1,2-a]pyridine CAS No. 1935106-50-5

6-Chloro-3-iodo-2-methylimidazo[1,2-a]pyridine

Cat. No.: B1490003
CAS No.: 1935106-50-5
M. Wt: 292.5 g/mol
InChI Key: USWMXASNAGGDSR-UHFFFAOYSA-N
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Description

Chlorine at Position 6

  • Inductive Effect : Withdraws electron density via σ-withdrawal (Hammett σₚ = 0.23).
  • Resonance Effect : Limited due to ortho positioning relative to the imidazole nitrogen, but enhances electrophilicity at C5 and C7.

Iodine at Position 3

  • Polarizability : Large atomic radius enables charge redistribution, stabilizing cationic intermediates.
  • σ-Hammett Value : σₘ = 0.35 (weaker than Cl’s 0.37), but hyperconjugative effects may donate electron density via C-I σ* orbitals.

Comparative Halogen Effects :

Halogen σₘ (Hammett) σₚ (Hammett) Electronegativity Aromatic Impact
Cl 0.37 0.23 3.16 Electron-withdrawing, deactivates ring
I 0.35 0.18 2.66 Polarizable, mixed inductive effects

The synergistic effects of these substituents create an electron-deficient aromatic system, favoring reactions such as Suzuki-Miyaura couplings at C8 or electrophilic substitutions at C5.

Properties

IUPAC Name

6-chloro-3-iodo-2-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIN2/c1-5-8(10)12-4-6(9)2-3-7(12)11-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USWMXASNAGGDSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=C(C=CC2=N1)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Aminopyridines with α-Haloketones

A widely recognized method for synthesizing imidazo[1,2-a]pyridine derivatives involves the reaction of 2-aminopyridines with α-haloketones (e.g., α-bromo- or α-chloroketones). This reaction proceeds via nucleophilic substitution of the halogen by the pyridine nitrogen followed by intramolecular cyclization to form the imidazo ring system.

  • Key features:

    • Reaction conditions can be mild, often at around 60ºC.
    • No catalyst or solvent may be required, simplifying the process.
    • The method tolerates various α-haloketones, allowing for diverse substitution patterns.
  • Mechanism:

    • Nucleophilic attack by the amino group on the α-haloketone carbonyl carbon.
    • Intramolecular cyclization via displacement of the halide.

This method was demonstrated by Dong-Jian Zhu et al. and is effective for preparing various substituted imidazo[1,2-a]pyridines, including halogenated derivatives.

Catalyst-Assisted Synthesis Using Neutral Alumina

Ponnala and colleagues reported that neutral alumina can catalyze the synthesis of imidazo[1,2-a]pyridines from α-haloketones and 2-aminopyridines at ambient temperature. This catalyst facilitates the reaction, potentially improving yields and selectivity without harsh conditions.

Specific Preparation of Halogenated Imidazo[1,2-a]pyridines

Stepwise Synthesis Example

A plausible synthetic sequence for 6-chloro-3-iodo-2-methylimidazo[1,2-a]pyridine might be:

Step Reaction Description Reagents/Conditions Notes
1 Synthesis of 6-chloro-2-methylimidazo[1,2-a]pyridine Reaction of 6-chloro-2-aminopyridine with α-haloketone (e.g., 2-bromo-1-propanone) Mild heating (~60ºC), no catalyst or solvent required
2 Electrophilic iodination at 3-position Iodine or N-iodosuccinimide (NIS) in an appropriate solvent (e.g., acetonitrile) Selective iodination facilitated by electron-rich 3-position
3 Purification and characterization Chromatographic techniques and spectroscopic analysis Confirm structure and substitution pattern

Alternative Synthetic Strategies

Tandem Reactions Using Morita-Baylis-Hillman (MBH) Nitroalkene Acetates

Nair et al. developed a method involving the reaction of MBH nitroalkene acetates with 2-aminopyridines at room temperature in methanol, leading to imidazo[1,2-a]pyridine derivatives via Michael addition and intramolecular cyclization. While this method is efficient for diverse derivatives, its applicability to halogenated substrates like 6-chloro-3-iodo derivatives may be limited and requires further exploration.

Research Findings and Data

Method Starting Materials Conditions Yield (%) Advantages Limitations
α-Haloketone + 2-Aminopyridine α-Bromo/Chloroketones, 2-aminopyridine 60ºC, no solvent/catalyst Moderate to high Simple, solvent-free, mild Limited to available haloketones
Neutral Alumina Catalysis α-Haloketones, 2-aminopyridine Ambient temperature, neutral alumina High Mild, catalyst recyclable Catalyst availability
MBH Nitroalkene + 2-Aminopyridine MBH nitroalkene acetates, 2-aminopyridine Room temp, methanol Moderate Room temp, diverse derivatives Ineffective with some aminoheterocycles
FeCl3 Catalysis Nitroolefins, 2-aminopyridine FeCl3 catalyst High Broad substrate scope Requires Lewis acid catalyst

Notes on Methylation and Halogen Stability

  • Methylation at the 2-position (2-methyl group) can be introduced via the α-haloketone used in the initial cyclization (e.g., 2-bromo-1-propanone).
  • Halogen substituents such as chloro at the 6-position are generally stable under methylation and cyclization conditions but may be reactive under strong nucleophilic or reductive conditions.
  • Iodination is best performed post-cyclization to avoid side reactions or dehalogenation.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-3-iodo-2-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be performed to reduce the iodine or chlorine atoms.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as sodium iodide (NaI) or sodium chloride (NaCl) are used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of chloro- and iodo-derivatives with higher oxidation states.

  • Reduction: Formation of chloro- and iodo-derivatives with reduced oxidation states.

  • Substitution: Introduction of various functional groups at the chlorine or iodine positions.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit significant antimicrobial properties. For example, studies have shown that similar derivatives can effectively inhibit bacterial growth, suggesting that 6-Chloro-3-iodo-2-methylimidazo[1,2-a]pyridine may possess comparable activity against various pathogens .

Cholinesterase Inhibition

Imidazo[1,2-a]pyridine derivatives have been investigated for their potential as cholinesterase inhibitors, which are crucial in treating neurodegenerative diseases such as Alzheimer's disease. The compound's ability to inhibit acetylcholinesterase and butyrylcholinesterase has been explored through molecular docking studies, revealing its potential therapeutic role in enhancing cognitive functions by increasing acetylcholine levels in the brain .

Anti-inflammatory Properties

The anti-inflammatory effects of imidazo[1,2-a]pyridine derivatives have been documented in various studies. These compounds may help modulate inflammatory pathways, making them candidates for developing anti-inflammatory medications.

Anticancer Potential

Certain imidazo[1,2-a]pyridine derivatives have shown promise as anticancer agents due to their ability to induce apoptosis in cancer cells. Preliminary studies suggest that this compound could be further evaluated for its cytotoxic effects against specific cancer cell lines .

Synthesis and Structure-Activity Relationship (SAR) Studies

The synthesis of this compound can be achieved through various methods involving halogenation and subsequent reactions with appropriate starting materials. Understanding the structure-activity relationship is crucial for optimizing its pharmacological properties. Research has indicated that modifications at specific positions on the imidazo[1,2-a]pyridine ring can significantly influence biological activity and potency against target enzymes or receptors .

Case Study 1: Cholinesterase Inhibition

In a study evaluating a series of imidazo[1,2-a]pyridine derivatives for their cholinesterase inhibitory activities, compounds were synthesized and tested for their IC₅₀ values against acetylcholinesterase and butyrylcholinesterase. The results indicated that certain derivatives exhibited strong inhibition, suggesting that this compound could be a lead compound for further development in treating Alzheimer's disease .

Case Study 2: Antimicrobial Evaluation

Another study focused on synthesizing a range of imidazo[1,2-a]pyridine derivatives and assessing their antimicrobial activity. The findings highlighted that several compounds showed significant antibacterial effects against both Gram-positive and Gram-negative bacteria. This reinforces the potential application of this compound in developing new antimicrobial agents .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Properties
3-Iodo-6-methylimidazo[1,2-a]pyridineIodine at position 3Exhibits strong antimicrobial activity
8-Chloroimidazo[1,2-a]pyridineChlorine at position 8Noted for neuroprotective effects
6-Fluoroimidazo[1,2-a]pyridineFluorine instead of chlorinePotential as an anticancer agent
5-Bromoimidazo[1,2-a]pyridineBromine at position 5Investigated for anti-inflammatory effects

This table illustrates how compounds related to this compound differ in terms of structural features and biological activities.

Mechanism of Action

The mechanism by which 6-Chloro-3-iodo-2-methylimidazo[1,2-a]pyridine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but often include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The imidazo[1,2-a]pyridine core allows diverse substitutions, which significantly alter physicochemical and biological properties. Key analogs include:

Table 1: Key Structural Analogs and Properties
Compound Name Substituents Molecular Weight Melting Point (°C) Key Characteristics Source
6-Chloro-3-iodo-2-methylimidazo[1,2-a]pyridine 6-Cl, 3-I, 2-Me - Discontinued Potential for cross-coupling reactions
6-Chloro-2-phenylimidazo[1,2-a]pyridine 6-Cl, 2-Ph - 204–205 High yield (81%) in aqueous synthesis
6-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine 6-Cl, 2-thiophene - - 83% yield, pale yellow solid
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide 6-Cl, 2-(4-ClPh), 3-AcNH 320.17 - Pharmaceutical reference standard
6-Chloroimidazo[1,2-a]pyridine 6-Cl 152.58 - Simplified structure, no methyl/iodo

Key Observations :

  • Iodo vs. Bromo/Nitro Substituents : Iodo-substituted derivatives (e.g., the target compound) are less common than bromo or nitro analogs but offer unique reactivity in metal-catalyzed reactions. For example, bromo intermediates (e.g., 8-bromo-6-chloro-3-nitro derivatives) undergo Suzuki-Miyaura coupling with boronic acids to introduce aryl groups .
  • Chloro Substitution : Ubiquitous in imidazo[1,2-a]pyridines, the 6-chloro group improves metabolic stability and lipophilicity, as seen in analogs like 6-Chloro-8-iodoimidazo[1,2-a]pyridine hydrochloride .

Biological Activity

6-Chloro-3-iodo-2-methylimidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H7ClIN2 and a molecular weight of approximately 258.06 g/mol. Its structure features a fused imidazole and pyridine ring system with chlorine and iodine substituents, which contribute to its unique chemical properties and potential biological activities.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

  • Halogenation : Introducing chlorine and iodine at specific positions on the imidazo[1,2-a]pyridine scaffold.
  • Substitution Reactions : Utilizing nucleophilic substitution to modify the imidazo ring.

These synthetic approaches are crucial for producing the compound for further biological evaluation.

Biological Activity

Research indicates that compounds in the imidazo[1,2-a]pyridine class exhibit significant biological activities. Specifically, studies on this compound have highlighted several areas of interest:

Antimicrobial Activity

Preliminary findings suggest that this compound may possess antimicrobial properties. In vitro studies have shown activity against various pathogens, although detailed data on specific organisms is limited.

Antiparasitic Activity

Recent research evaluated the compound's efficacy against Leishmania donovani (causing leishmaniasis) and Trypanosoma brucei (causing sleeping sickness). The compound displayed submicromolar activity against the trypomastigote form of T. brucei with an effective concentration (EC50) of approximately 0.38 µM. However, it exhibited poor solubility in culture media, complicating further assessments of cytotoxicity .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique properties of this compound relative to similar compounds:

Compound NameStructural FeaturesUnique Properties
3-Iodo-6-methylimidazo[1,2-a]pyridine Iodine at position 3Exhibits strong antimicrobial activity
8-Chloroimidazo[1,2-a]pyridine Chlorine at position 8Noted for neuroprotective effects
6-Fluoroimidazo[1,2-a]pyridine Fluorine instead of chlorinePotential as an anticancer agent
5-Bromoimidazo[1,2-a]pyridine Bromine at position 5Investigated for anti-inflammatory effects

This table illustrates how structural variations can lead to diverse biological activities among imidazopyridine derivatives.

Case Studies and Research Findings

Several studies have investigated the biological profiles of related compounds:

  • Antileishmanial Activity : A study assessed various derivatives against L. donovani promastigotes and found that modifications in the imidazo ring significantly influenced activity levels. The compound's solubility issues were noted as a limiting factor in evaluating its full potential against leishmaniasis .
  • Antitrypanosomal Activity : Another study reported that while this compound showed promising activity against T. brucei, its overall effectiveness was hampered by low solubility in culture media .

Q & A

Q. What synthetic routes are commonly employed to prepare 6-Chloro-3-iodo-2-methylimidazo[1,2-a]pyridine?

A two-step approach is often used: (1) cyclocondensation of 1,3-dichloroacetone with 3-amino-6-chloropyridazine to form the imidazo[1,2-a]pyridine core, followed by (2) iodination at position 2. Optimization of reaction conditions (e.g., solvent, temperature, and catalyst) is critical to avoid side products. For example, nitration at position 3 in structurally similar compounds requires refluxing 1,2-dimethoxyethane to achieve regioselectivity . Alternative methods include multicomponent reactions using catalytic Lewis acids like ZnCl₂ to enhance efficiency .

Q. How can researchers verify the structural integrity of the synthesized compound?

Characterization relies on spectroscopic techniques:

  • ¹H/¹³C NMR : To confirm substituent positions and ring structure. For example, in imidazo[1,2-a]pyridines, aromatic protons typically resonate between δ 7.0–9.0 ppm .
  • HRMS : To validate molecular weight and isotopic patterns (e.g., chlorine and iodine signatures) .
  • IR Spectroscopy : To identify functional groups like C-I (500–600 cm⁻¹) and C-Cl (550–750 cm⁻¹) stretches .

Q. What solvents and reaction conditions are optimal for functionalizing the chloromethyl group in related compounds?

Substitution reactions at the chloromethyl group often use polar aprotic solvents (e.g., DMF or DMSO) with nucleophiles like sodium benzenesulfinate. Reactions are typically conducted at 60–80°C under inert atmospheres to prevent oxidation. For example, substituting chlorine with sulfinate groups achieves moderate yields (~50–60%) in structurally analogous compounds .

Advanced Research Questions

Q. How can researchers resolve low yields during iodination at position 3?

Low yields may arise from incomplete conversion or competing side reactions. Strategies include:

  • Catalyst Screening : Lewis acids (e.g., FeCl₃) or iodine sources (e.g., N-iodosuccinimide) can improve regioselectivity .
  • Temperature Control : Higher temperatures (>100°C) may favor iodination but risk decomposition; stepwise heating protocols are recommended .
  • Byproduct Analysis : Use TLC or LC-MS to monitor reaction progress and identify intermediates requiring purification .

Q. What strategies are effective for introducing diverse substituents while maintaining the imidazo[1,2-a]pyridine core?

  • Friedel-Crafts Acylation : Acetylation at position 3 using AlCl₃ as a catalyst under anhydrous conditions .
  • Scaffold-Hopping : Replace the pyridine ring with pyridazine or pyrimidine moieties to explore bioactivity variations. For example, 3-nitroimidazo[1,2-b]pyridazines show enhanced pharmacological potential .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids to introduce aryl groups at position 2 .

Q. How do structural modifications impact the compound’s biological activity?

  • Halogen Effects : The iodine atom enhances steric bulk and influences binding affinity in enzyme inhibition assays, while chlorine improves metabolic stability .
  • Methyl Group at Position 2 : Increases lipophilicity, potentially enhancing membrane permeability in cell-based assays .
  • Comparative Studies : Imidazo[1,2-a]pyridines with nitro or trifluoromethyl groups show divergent antibacterial and anticancer activities, highlighting the need for SAR studies .

Q. What analytical methods address conflicting spectroscopic data for this compound?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .
  • X-ray Crystallography : Definitive confirmation of regiochemistry and crystal packing effects .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values to resolve ambiguities .

Contradictions and Methodological Challenges

Q. Why do nitration and iodination protocols for similar compounds yield inconsistent results?

Discrepancies arise from differences in electron density across the heterocycle. For example, nitration at position 3 in imidazo[1,2-b]pyridazines proceeds efficiently due to the electron-deficient pyridazine ring, whereas imidazo[1,2-a]pyridines may require harsher conditions .

Q. How can researchers mitigate byproduct formation during cyclocondensation?

  • Solvent Optimization : Use high-boiling solvents (e.g., DME) to ensure complete cyclization .
  • Catalyst Loading : Excess Lewis acids (e.g., ZnCl₂) may accelerate side reactions; stoichiometric control is critical .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves purity in parallel library synthesis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-3-iodo-2-methylimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
6-Chloro-3-iodo-2-methylimidazo[1,2-a]pyridine

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